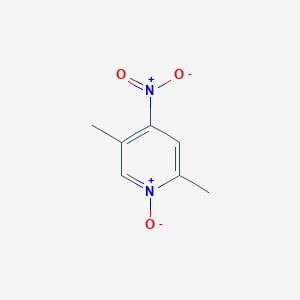

2,5-Dimethyl-4-nitropyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGSFHVUBRWBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=[N+]1[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176230 | |

| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21816-42-2 | |

| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21816-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide, a key intermediate in pharmaceutical chemistry. This document details the core synthetic methodologies, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The presence of the nitro group at the 4-position and the N-oxide functionality activates the pyridine ring for various nucleophilic substitution reactions, making it a versatile building block for the synthesis of more complex heterocyclic compounds. While specific protocols for the 2,5-dimethyl isomer are not as prevalent in readily available literature as for its 2,3- and 3,5-dimethyl counterparts, a robust synthesis can be conducted based on established chemical principles for the nitration of pyridine N-oxides.

Core Synthesis Methodology

The synthesis of this compound is typically achieved through a two-step process:

-

N-oxidation of 2,5-dimethylpyridine (2,5-lutidine): The pyridine nitrogen of the starting material, 2,5-lutidine, is oxidized to form the corresponding N-oxide. This is a crucial step as the N-oxide group is essential for directing the subsequent nitration to the 4-position and for activating the ring towards electrophilic substitution. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or other peroxy acids.

-

Nitration of 2,5-dimethylpyridine 1-oxide: The intermediate N-oxide is then subjected to electrophilic nitration to introduce a nitro group at the 4-position of the pyridine ring. The most common nitrating agents are a mixture of concentrated nitric acid and concentrated sulfuric acid, or a nitrate salt (such as potassium nitrate) in the presence of concentrated sulfuric acid. The sulfuric acid serves as both a solvent and a catalyst, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound. These protocols are based on established methods for the synthesis of related dimethyl-4-nitropyridine 1-oxides.

Step 1: Synthesis of 2,5-Dimethylpyridine 1-oxide

Materials:

-

2,5-Dimethylpyridine (2,5-lutidine)

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30-35% solution)

-

Sodium Carbonate

-

Chloroform

-

Anhydrous Sodium Sulfate

-

Distilled Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethylpyridine and glacial acetic acid.

-

To this solution, slowly add hydrogen peroxide (30-35%) portion-wise, while maintaining the temperature of the reaction mixture.

-

After the addition is complete, heat the mixture to 70-80°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid by the slow addition of a saturated sodium carbonate solution until the pH is basic.

-

Extract the aqueous layer multiple times with chloroform.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude 2,5-dimethylpyridine 1-oxide, which can be used in the next step without further purification or can be purified by distillation or recrystallization.

Step 2: Synthesis of this compound

Materials:

-

2,5-Dimethylpyridine 1-oxide

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (65-70%) or Potassium Nitrate

-

Ice

-

Dichloromethane

-

Sodium Carbonate or Ammonium Hydroxide for neutralization

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylpyridine 1-oxide in concentrated sulfuric acid, ensuring the mixture is well-chilled in an ice-salt bath.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2,5-dimethylpyridine 1-oxide, maintaining a low temperature (typically between 0 and 10°C) throughout the addition.

-

After the addition is complete, slowly warm the reaction mixture to a higher temperature (in the range of 80-120°C, this will require optimization) and hold for a period of time to drive the reaction to completion, monitoring by HPLC or TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a base such as a saturated sodium carbonate solution or concentrated ammonium hydroxide until the pH is neutral to slightly basic.

-

The product may precipitate out of the solution upon neutralization. If so, it can be collected by filtration.

-

If the product does not precipitate, extract the aqueous solution multiple times with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of dimethyl-4-nitropyridine 1-oxides based on analogous reactions. The specific values for the 2,5-dimethyl isomer may vary and should be determined empirically.

| Parameter | Step 1: N-Oxidation | Step 2: Nitration |

| Reactant Molar Ratios | 2,5-Lutidine : H₂O₂ (approx. 1 : 1.5) | 2,5-Lutidine N-oxide : Nitrating Agent (approx. 1 : 1.1 - 1.5) |

| Reaction Temperature | 70-80°C | Addition: 0-10°C; Reaction: 80-120°C |

| Reaction Time | 4-24 hours | 2-12 hours |

| Typical Yield | > 90% | 85-95% |

| Appearance of Product | Viscous oil or low-melting solid | Pale yellow to yellow solid |

| Purity (by HPLC) | > 95% (crude) | > 98% (after recrystallization) |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the nitration of 2,5-Dimethylpyridine 1-oxide.

An In-depth Technical Guide to the Chemical Properties of 2,5-Dimethyl-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2,5-Dimethyl-4-nitropyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its synthesis, reactivity, and spectroscopic profile, presenting quantitative data in structured tables and outlining key experimental methodologies.

Core Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 168.15 g/mol | [1] |

| CAS Number | 21816-42-2 | [2] |

| Melting Point | 151-152 °C | |

| Synonyms | 2,5-Dimethyl-4-nitropyridine N-oxide | [1] |

Synthesis and Reactivity

The synthesis of this compound typically follows a two-step process common for nitropyridine N-oxides: N-oxidation of the parent pyridine followed by nitration.

Experimental Protocol: Synthesis of this compound

While a specific detailed protocol for the 2,5-dimethyl isomer is not extensively documented, a general procedure can be inferred from the synthesis of its isomers, such as 2,3-dimethyl-4-nitropyridine 1-oxide and 3,5-dimethyl-4-nitropyridine 1-oxide.[3][4]

Step 1: N-Oxidation of 2,5-Lutidine

-

Reaction Setup: 2,5-Lutidine is dissolved in a suitable solvent, typically glacial acetic acid.

-

Oxidation: An oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid), is added portion-wise to the solution while maintaining a controlled temperature, often between 70-80°C.

-

Work-up: After the reaction is complete, the excess solvent and reagents are removed under reduced pressure. The resulting crude 2,5-lutidine N-oxide is then purified, often by distillation or chromatography.

Step 2: Nitration of 2,5-Lutidine N-oxide

-

Reaction Setup: The purified 2,5-lutidine N-oxide is dissolved in concentrated sulfuric acid.

-

Nitration: A nitrating mixture, typically a combination of fuming nitric acid and concentrated sulfuric acid, is added dropwise to the solution at a controlled temperature, usually between 80-120°C.[3]

-

Work-up: The reaction mixture is then carefully poured onto ice, and the resulting solution is neutralized with a base (e.g., sodium carbonate or ammonia) to precipitate the crude product.

-

Purification: The crude this compound is collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol.

Logical Workflow for the Synthesis of this compound

Caption: A two-step synthesis of this compound.

Reactivity

The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group and the N-oxide functionality. The nitro group at the 4-position makes the pyridine ring susceptible to nucleophilic aromatic substitution, where the nitro group can be displaced by various nucleophiles. This reactivity is a key feature for the further functionalization of this scaffold in the synthesis of more complex molecules.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available. However, based on the analysis of related compounds, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the N-oxide.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the nitro group (C4) is expected to be significantly downfield.

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the N-O stretching of the pyridine N-oxide, typically in the range of 1200-1300 cm⁻¹. Strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group are also expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ). Common fragmentation patterns for pyridine N-oxides include the loss of an oxygen atom ([M-16]) and fragmentation of the pyridine ring.

Biological Activity

Research has indicated that this compound exhibits mutagenic properties.[5] A study testing the carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide and its alkyl derivatives found that the 2,5-dimethyl derivative was among the most potent mutagens in Salmonella typhimurium and Escherichia coli strains.[5] However, a strict quantitative relationship between mutagenicity and carcinogenicity was not established for the compounds examined.[5] Further research is required to fully elucidate its biological activity profile and potential applications or risks in drug development.

Relationship between Structure and Mutagenicity

Caption: Alkyl substitution influences the mutagenic potential.

This technical guide serves as a foundational resource for professionals working with this compound. While key data points have been summarized, further experimental investigation is warranted to fully characterize this compound and explore its potential in various scientific domains.

References

- 1. echemi.com [echemi.com]

- 2. appchemical.com [appchemical.com]

- 3. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 4. 3,5-Dimethyl-4-nitropyridine 1-oxide | 14248-66-9 [chemicalbook.com]

- 5. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2,5-Dimethyl-4-nitropyridine 1-oxide

CAS Number: 21816-42-2

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available technical information for 2,5-Dimethyl-4-nitropyridine 1-oxide. It should be noted that detailed experimental protocols, extensive quantitative data, and established signaling pathways for this specific isomer are not widely available in the public domain. Much of the available literature focuses on related isomers such as 2,3-dimethyl-4-nitropyridine N-oxide and 3,5-dimethyl-4-nitropyridine 1-oxide.

Core Compound Information

This compound is a heterocyclic organic compound.[1] Its structure consists of a pyridine N-oxide ring substituted with two methyl groups at positions 2 and 5, and a nitro group at position 4.

| Property | Value | Source |

| CAS Number | 21816-42-2 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₃ | [1][3] |

| Molecular Weight | 168.15 g/mol | [1][3] |

| SMILES | O=--INVALID-LINK--C(C)=C1">N+[O-] | [3] |

| MDL Number | MFCD00234328 | [3] |

Experimental Data

Synthesis

While specific synthesis protocols for this compound are not detailed in the available literature, the synthesis of related nitropyridine N-oxides generally follows two main historical routes:

-

Electrophilic Nitration of Pyridine N-Oxides: This is the most common method, where a pre-existing pyridine N-oxide is nitrated. The N-oxide group activates the pyridine ring, making it more susceptible to electrophilic attack, typically at the 4-position.[4]

-

N-Oxidation of Nitropyridines: An alternative method involves the direct oxidation of a nitropyridine at the nitrogen atom of the pyridine ring.[4]

A general workflow for the synthesis of a nitropyridine N-oxide via electrophilic nitration is presented below. Please note, this is a generalized representation and not a specific protocol for this compound.

Signaling Pathways and Biological Activity

There is no specific information available in the searched literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. Research on related compounds, such as other nitropyridine derivatives, has explored their potential in various areas of drug discovery, but this cannot be directly extrapolated to the 2,5-dimethyl isomer.

Conclusion

The information available for this compound (CAS 21816-42-2) is currently limited to its basic chemical identifiers. A comprehensive technical guide requires substantial experimental data, which is not present in the public domain for this specific compound. Researchers interested in this molecule may need to perform de novo characterization and experimental studies. Further investigation into proprietary chemical databases or direct contact with chemical suppliers may yield additional, non-public information.

References

Unraveling the Genotoxic Mechanism of 2,5-Dimethyl-4-nitropyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-4-nitropyridine 1-oxide is a heterocyclic compound that has demonstrated potent mutagenic activity.[1][2] Understanding its mechanism of action is crucial for assessing its toxicological profile and for guiding the development of safer chemical entities. This technical guide provides an in-depth analysis of the core mechanism by which this compound exerts its genotoxic effects, drawing parallels with the well-characterized mutagen, 4-nitroquinoline 1-oxide (4-NQO). The information presented herein is intended to support research and development efforts in toxicology, pharmacology, and drug discovery.

Core Mechanism of Action: A Two-Pronged Assault on DNA

The genotoxicity of this compound is believed to stem from a dual mechanism involving both direct covalent adduction to DNA and the induction of oxidative stress, a pathway analogous to that of 4-nitroquinoline 1-oxide.

Metabolic Activation and DNA Adduct Formation

The primary driver of the mutagenicity of this compound is its metabolic activation to a highly reactive electrophilic intermediate. This process is initiated by the enzymatic reduction of the nitro group.

-

Step 1: Nitroreduction: Intracellular nitroreductases, present in both prokaryotic and eukaryotic cells, catalyze the reduction of the 4-nitro group of this compound to a nitroso derivative, and subsequently to a hydroxylamino intermediate.

-

Step 2: Esterification and Formation of a Reactive Electrophile: The hydroxylamino metabolite is further activated, likely through esterification (e.g., acetylation or silylation), to form a highly reactive ester.

-

Step 3: DNA Adduct Formation: This reactive ester is a potent electrophile that readily reacts with nucleophilic sites on DNA bases, primarily guanine and adenine, to form stable covalent DNA adducts. These adducts distort the DNA helix, interfering with normal DNA replication and transcription, and leading to mutations if not repaired.

dot

Caption: Metabolic activation of this compound leading to DNA adduct formation and mutation.

Induction of Oxidative Stress

In addition to forming DNA adducts, the metabolic cycling of this compound can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress and further DNA damage.

-

Redox Cycling: The nitroaromatic structure of the compound allows it to participate in redox cycling reactions within the cell. The single-electron reduction of the nitro group can lead to the formation of a nitro anion radical.

-

ROS Generation: This radical can then react with molecular oxygen to regenerate the parent compound and produce a superoxide anion (O₂⁻). Superoxide can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), through enzymatic and non-enzymatic processes.

-

Oxidative DNA Damage: These ROS can attack DNA, leading to the formation of oxidized bases, most notably 8-hydroxy-2'-deoxyguanosine (8-OHdG), as well as single- and double-strand breaks. 8-OHdG is a miscoding lesion that can lead to G:C to T:A transversions.

dot

Caption: Induction of oxidative stress by this compound.

Quantitative Data

For context, a summary of the relative mutagenicity from the aforementioned study is provided below.

| Compound | Relative Mutagenicity |

| This compound | Most Potent |

| 3-Methyl-4-nitropyridine 1-oxide | Most Potent |

| 2,3-Dimethyl-4-nitropyridine 1-oxide | Most Potent |

| 4-Nitropyridine 1-oxide | Moderate |

| 2-Methyl-4-nitropyridine 1-oxide | Moderate |

| 2,6-Dimethyl-4-nitropyridine 1-oxide | Moderate |

| 3,5-Dimethyl-4-nitropyridine 1-oxide | Least Potent |

Table based on the findings of Takahashi et al., 1979.[1][2]

Experimental Protocols

The primary method for assessing the mutagenicity of this compound is the bacterial reverse mutation assay, commonly known as the Ames test.[3][4][5][6][7]

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To determine the potential of a chemical to induce reverse mutations at a selected locus in specific strains of Salmonella typhimurium and Escherichia coli.

Principle: Histidine-dependent (his-) strains of S. typhimurium and tryptophan-dependent (trp-) strains of E. coli are used. These strains have mutations that render them unable to synthesize the respective amino acid. The test measures the frequency of back mutations to prototrophy (his+ or trp+) in the presence of the test compound.

Materials:

-

Bacterial Strains: S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli strain (e.g., WP2 uvrA).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

S9 fraction: A rat liver homogenate used to simulate mammalian metabolism, as some compounds are only mutagenic after metabolic activation.

-

Media: Minimal glucose agar plates, top agar, nutrient broth.

-

Controls: Negative control (solvent), positive controls (known mutagens specific for each strain, with and without S9 activation).

Procedure (Plate Incorporation Method):

-

Bacterial Culture: Grow overnight cultures of the tester strains in nutrient broth at 37°C.

-

Preparation of Test Mixture: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer (for tests without metabolic activation).

-

Addition of Top Agar: Add molten top agar (containing a trace amount of histidine or tryptophan to allow for a few initial cell divisions) to the test mixture.

-

Plating: Quickly pour the mixture onto the surface of a minimal glucose agar plate and spread evenly.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (visible colonies growing on the plate) for each concentration of the test compound and for the controls.

-

Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.

dot

Caption: A simplified workflow for the Ames test.

Conclusion

The mechanism of action of this compound is characterized by its metabolic activation to a DNA-reactive species and the induction of oxidative stress. This dual-pronged genotoxic mechanism, analogous to that of 4-nitroquinoline 1-oxide, underscores its potent mutagenicity. While quantitative data for this specific compound remains elusive in readily accessible literature, the qualitative evidence strongly supports its classification as a significant genotoxic agent. The experimental protocols outlined, particularly the Ames test, provide a robust framework for the continued investigation and risk assessment of this and related nitroaromatic compounds. Further research to obtain detailed quantitative mutagenicity data and to characterize the specific DNA adducts formed would provide a more complete understanding of its toxicological profile.

References

- 1. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives. | Semantic Scholar [semanticscholar.org]

- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 6. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. microbiologyinfo.com [microbiologyinfo.com]

Spectroscopic and Spectrometric Characterization of 2,5-Dimethyl-4-nitropyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,5-Dimethyl-4-nitropyridine 1-oxide (CAS No: 21816-42-2; Molecular Formula: C₇H₈N₂O₃). Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document outlines the expected spectral characteristics based on related compounds and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 21816-42-2 |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Synonyms | 2,5-Lutidine-4-nitro-1-oxide |

Predicted Spectral Data

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electron-withdrawing nitro group and the N-oxide functionality.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (C3) | 8.0 - 8.5 | Singlet (s) |

| Aromatic-H (C6) | 7.5 - 8.0 | Singlet (s) |

| Methyl-H (C2) | 2.4 - 2.8 | Singlet (s) |

| Methyl-H (C5) | 2.2 - 2.6 | Singlet (s) |

Note: Predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary.

Predicted ¹³C NMR Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 145 - 155 |

| C3 | 120 - 130 |

| C4 | 140 - 150 |

| C5 | 135 - 145 |

| C6 | 125 - 135 |

| Methyl-C (C2) | 15 - 20 |

| Methyl-C (C5) | 10 - 15 |

Note: Predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-O Stretch | 1200 - 1300 | Strong |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |

| C=C, C=N Stretch | 1400 - 1600 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |

Predicted Mass Spectrometry (MS) Data

In mass spectrometry, the molecule is expected to show a prominent molecular ion peak, along with characteristic fragmentation patterns.

| Ion Type | Predicted m/z |

| [M]⁺ (Molecular Ion) | 168.05 |

| [M-O]⁺ | 152.05 |

| [M-NO₂]⁺ | 122.06 |

| [M-O-CH₃]⁺ | 137.04 |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while ESI is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Scan a relevant m/z range to detect the molecular ion and its fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce structural information.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

Caption: Workflow for Synthesis and Characterization.

Crystal Structure of 2,5-Dimethyl-4-nitropyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic characteristics and synthetic methodologies relevant to 2,5-Dimethyl-4-nitropyridine 1-oxide. While direct crystallographic data for the 2,5-dimethyl isomer is not extensively published, this guide leverages data from the closely related and structurally analogous compound, 3,5-Dimethyl-4-nitropyridine 1-oxide, to provide a robust reference for researchers. The methodologies and findings presented are essential for professionals engaged in the fields of medicinal chemistry, materials science, and drug development, where understanding molecular structure is paramount.

Introduction

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The introduction of a nitro group can further modulate their physicochemical properties and biological function. Understanding the precise three-dimensional arrangement of atoms within these molecules is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide focuses on the structural aspects and synthesis of this compound, a molecule of interest for further chemical exploration.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 21816-42-2 | [1][2][3][4] |

| Molecular Formula | C7H8N2O3 | [1][2] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| SMILES | O=--INVALID-LINK--C(C)=C1">N+[O-] | [1] |

Synthesis Methodology

The synthesis of dimethyl-4-nitropyridine 1-oxides typically involves the nitration of the corresponding dimethylpyridine 1-oxide. The following is a generalized experimental protocol based on established methods for related isomers.[5][6]

Experimental Protocol: Synthesis of Dimethyl-4-nitropyridine 1-oxide

Materials:

-

2,5-Dimethylpyridine 1-oxide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃) or Ammonia solution

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

-

n-Pentane

Procedure:

-

Preparation of the Nitrating Mixture: In a reaction vessel, dissolve 2,5-Dimethylpyridine 1-oxide in concentrated sulfuric acid, ensuring the temperature is maintained between 0-5°C using an ice bath.

-

Nitration: Slowly add fuming nitric acid or a solution of potassium nitrate in sulfuric acid to the reaction mixture while stirring and maintaining the low temperature.

-

Reaction: After the addition is complete, the reaction mixture is heated to approximately 85-100°C for several hours.[6] The progress of the reaction should be monitored using a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice.

-

Neutralization and Extraction: The acidic solution is neutralized with a base such as sodium carbonate or an ammonia solution until the product precipitates. The aqueous layer is then extracted multiple times with a suitable organic solvent like dichloromethane or chloroform.[6][7]

-

Drying and Solvent Removal: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a solvent system such as ethanol/n-pentane.[5]

Crystal Structure Analysis

Crystallographic Data for 3,5-Dimethyl-4-nitropyridine 1-oxide

The crystal structure of 3,5-Dimethyl-4-nitropyridine 1-oxide has been determined, and it crystallizes in two different forms: a tetragonal and an orthorhombic system.[8] The data for both are presented below as a reference.

| Parameter | Tetragonal (D4NPO-T) | Orthorhombic (D4NPO-O) |

| Crystal System | Tetragonal | Orthorhombic |

| Space Group | P4₁2₁2 | Pbca |

| a (Å) | 7.443 (1) | 7.329 (1) |

| b (Å) | 7.443 (1) | 14.912 (2) |

| c (Å) | 13.447 (1) | 13.852 (2) |

| Z | 4 | 8 |

| Twist Angle of NO₂ Group | 49.4° | 51.1° |

| N-O distance of N-oxide (Å) | 1.289 | 1.302 |

| Reference | [8] | [8] |

Data from the crystal structure determination of 3,5-Dimethyl-4-nitropyridine N-oxide.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for determining the crystal structure of a compound like this compound, based on the methodology reported for its isomer.[8]

Procedure:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a goniometer head of a four-circle diffractometer. The intensity data are collected using a radiation source, such as Mo Kα radiation, with a graphite monochromator.[8]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by a full-matrix least-squares procedure. The positions of hydrogen atoms are often determined from difference Fourier maps or placed at calculated positions.

-

Data Analysis: The final refined structure provides information on bond lengths, bond angles, and the overall molecular conformation, including the twist angle of the nitro group relative to the pyridine ring.

Relevance in Drug Development

Nitropyridine N-oxides are important intermediates in the synthesis of various biologically active molecules.[9] The N-oxide functional group can increase the solubility and modulate the electronic properties of the pyridine ring, making it more amenable to certain chemical transformations.[9][10] The nitro group, being a strong electron-withdrawing group, can also influence the reactivity and potential biological interactions of the molecule. A thorough understanding of the synthesis and structure of molecules like this compound is therefore foundational for the development of new therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and structural analysis of this compound. By presenting detailed experimental protocols and leveraging data from closely related isomers, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The provided workflows and data tables offer a practical framework for the synthesis and characterization of this and similar compounds, facilitating further research into their potential applications.

References

- 1. appchemical.com [appchemical.com]

- 2. echemi.com [echemi.com]

- 3. 21816-42-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 21816-42-2 [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]

Thermodynamic Properties of 2,5-Dimethyl-4-nitropyridine 1-oxide: A Technical Guide

Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific experimental or computationally derived thermodynamic data for 2,5-Dimethyl-4-nitropyridine 1-oxide. The following technical guide is therefore constructed based on established principles of chemical thermodynamics and utilizes data from analogous compounds, such as pyridine, pyridine N-oxides, and other nitroaromatic compounds, to provide a robust framework for the determination, analysis, and application of the thermodynamic properties of the target molecule. This document is intended to guide researchers, scientists, and drug development professionals in the requisite experimental and computational workflows.

Core Thermodynamic and Physicochemical Properties

Quantitative thermodynamic data is fundamental to understanding the stability, reactivity, and behavior of a chemical compound. For a novel or sparsely studied molecule like this compound, these values must be determined through a combination of experimental measurements and computational modeling.

Table 1: Physicochemical and Predicted Thermodynamic Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C7H8N2O3 | |

| Molecular Weight | 168.15 g/mol | [1][2] |

| Topological Polar Surface Area | 71.3 Ų | [1] |

| XLogP3 | 0.5 | [1] |

| Melting Point | Not Available | Experimental (DSC/TGA) |

| Standard Enthalpy of Formation (ΔfH°) | Not Available | Experimental (Bomb Calorimetry) / Computational (DFT) |

| Standard Molar Entropy (S°) | Not Available | Experimental (Adiabatic Calorimetry) / Computational (DFT) |

| Gibbs Free Energy of Formation (ΔfG°) | Not Available | Calculated from ΔfH° and S° |

| Heat Capacity (Cp) | Not Available | Experimental (Calorimetry) |

| N-O Bond Dissociation Enthalpy | Not Available | Computational (DFT) |

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of this compound would involve a suite of calorimetric and thermal analysis techniques.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the melting point, heat of fusion, and thermal stability (decomposition temperature) of the compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of purified this compound is hermetically sealed in an aluminum or copper pan.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used. An inert atmosphere (e.g., nitrogen or argon) is maintained at a constant flow rate.

-

Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 5-10 °C/min) from ambient temperature to a temperature beyond its decomposition point.

-

Data Acquisition: The heat flow to or from the sample relative to an empty reference pan is recorded as a function of temperature. For TGA, the mass of the sample is recorded as a function of temperature.

-

Data Analysis: The melting point is identified as the onset temperature of the endothermic melting peak in the DSC thermogram. The heat of fusion is calculated by integrating the area of the melting peak. The decomposition temperature is typically taken as the onset of the exothermic decomposition peak or the temperature at which significant mass loss is observed in the TGA curve.[3]

Bomb Calorimetry

Objective: To determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated.

Methodology:

-

Sample Preparation: A precisely weighed pellet of the sample is placed in a crucible inside a high-pressure vessel (the "bomb").

-

Combustion: The bomb is filled with high-pressure pure oxygen and submerged in a known volume of water in a calorimeter. The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water is measured with high precision.

-

Calculation: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. After corrections for the heat of ignition and formation of nitric acid from the nitrogen in the sample, the standard enthalpy of combustion is determined.

-

Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Adiabatic Calorimetry

Objective: To measure the heat capacity (Cp) of the compound as a function of temperature and to determine the standard molar entropy (S°).

Methodology:

-

Sample Loading: A known mass of the sample is placed in a calorimeter vessel under vacuum or an inert atmosphere.

-

Controlled Heating: The sample is heated in a series of small, discrete temperature steps. After each heating step, the system is allowed to reach thermal equilibrium.

-

Energy Input Measurement: The amount of electrical energy required to produce each temperature increment is precisely measured.

-

Heat Capacity Calculation: The heat capacity at each temperature is calculated from the energy input and the temperature change.

-

Entropy Calculation: The standard molar entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity data from near 0 K up to that temperature, using the third law of thermodynamics.

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermodynamic properties.

Methodology:

-

Structure Optimization: The 3D structure of this compound is optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G* or M06/6-311G+(d,p)).[4][5]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structure to confirm it is a true energy minimum and to obtain the zero-point vibrational energy and thermal corrections.

-

Thermochemical Calculations: From the results of the frequency analysis, key thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated at a given temperature and pressure. Isodesmic reactions can be employed to improve the accuracy of calculated enthalpies of formation by canceling out systematic errors in the calculations.[5]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the key thermodynamic properties of a novel compound.

Caption: Workflow for Thermodynamic Property Determination.

Logical Relationship in Compound Characterization

This diagram shows the logical flow from synthesis to the application of thermodynamic data in a research and development context.

Caption: Logical Flow from Synthesis to Application.

Significance in Drug Development

The thermodynamic properties of this compound are critical for several aspects of drug development:

-

Safety and Hazard Assessment: As a nitroaromatic compound, there is a potential for thermal instability and energetic decomposition. TGA and DSC data are essential for defining safe handling, storage, and processing temperatures.[6]

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different thermodynamic stabilities, which in turn affects solubility, bioavailability, and shelf-life. DSC is a primary tool for identifying and characterizing polymorphs.

-

Chemical Process Development: Enthalpy data is crucial for designing and scaling up synthetic routes safely and efficiently, enabling proper thermal management of reactions.

-

Formulation: Understanding the stability and energy of the solid form is vital for developing stable and effective pharmaceutical formulations.

References

- 1. echemi.com [echemi.com]

- 2. appchemical.com [appchemical.com]

- 3. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Lack of Comprehensive Toxicology Data for 2,5-Dimethyl-4-nitropyridine 1-oxide

A comprehensive review of publicly available scientific literature and safety data reveals a significant gap in the toxicological and safety information for 2,5-Dimethyl-4-nitropyridine 1-oxide (CAS No. 21816-42-2). Due to this lack of data, a detailed technical guide with extensive quantitative analysis and specific experimental protocols as requested cannot be fully compiled.

Safety Data Sheets (SDS) for this compound explicitly state that data for key toxicological endpoints are not available.[1] This includes critical information regarding aquatic toxicity, carcinogenicity, and reproductive toxicity.[1]

To provide some context, limited toxicological information on structural isomers of this compound is available, but it is crucial to note that these findings cannot be extrapolated to predict the toxicological profile of this compound.

Summary of Available Data

The available safety information for this compound is minimal and qualitative.

Table 1: Summary of Available Safety Data for this compound

| Endpoint | Result |

|---|---|

| Toxicity to fish | No data available[1] |

| Toxicity to algae | No data available[1] |

| Toxicity to microorganisms | No data available[1] |

| Carcinogenicity | No data available[1] |

| Reproductive toxicity | No data available[1] |

Data on Structural Isomers (For Informational Purposes Only)

Toxicological data for two related isomers, 2,3-Dimethyl-4-nitropyridine 1-oxide and 2,6-Dimethyl-4-nitropyridine 1-oxide, are presented below. This information is for contextual purposes only and does not reflect the properties of this compound.

Table 2: Summary of Limited Toxicological Data for Structural Isomers

| Compound | CAS No. | Endpoint | Species | Route | Result |

|---|---|---|---|---|---|

| 2,3-Dimethyl-4-nitropyridine 1-oxide | 37699-43-7 | TDLo (Lowest published toxic dose) | Mouse | Subcutaneous | 1760 mg/kg over 15 weeks (intermittent)[2] |

| Genotoxicity (DNA damage) | Not specified | Not specified | Positive[2] | ||

| 2,6-Dimethyl-4-nitropyridine 1-oxide | 4808-64-4 | Genotoxicity (Ames Test) | S. typhimurium | In vitro | 250 nmol/plate[3] |

| | | General Hazard | Human | Inhalation, Dermal, Ingestion | Harmful[3] |

General Experimental Protocols

Without specific studies on this compound, detailed experimental protocols cannot be provided. However, the data available for its isomers suggest that standard methodologies were likely employed. For instance, genotoxicity is often assessed using the bacterial reverse mutation assay (Ames Test), while acute toxicity studies typically involve dose-range finding followed by administration to rodents via relevant routes (e.g., oral, dermal, inhalation) to determine LD50 values.

Conceptual Workflow for Toxicological Assessment

In the absence of specific experimental data, a generalized workflow for the toxicological assessment of a novel chemical entity like this compound is presented. This diagram illustrates the logical progression of safety testing, from initial in silico and in vitro screening to more complex in vivo studies.

Caption: Generalized workflow for toxicological safety assessment of a chemical.

The currently available data is insufficient to perform a comprehensive toxicological assessment of this compound. To address the core requirements of researchers, scientists, and drug development professionals, dedicated studies are necessary to determine the toxicological properties of this specific compound. These would include, at a minimum, assessments of acute toxicity, genotoxicity, and repeated-dose toxicity.

References

An In-depth Technical Review of 2,5-Dimethyl-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-4-nitropyridine 1-oxide is a heterocyclic aromatic N-oxide. While its isomers, 2,3-dimethyl-4-nitropyridine-N-oxide and 3,5-dimethyl-4-nitropyridine 1-oxide, are well-documented as key intermediates in the synthesis of proton pump inhibitors like lansoprazole, rabeprazole, and omeprazole, the 2,5-dimethyl isomer is less extensively studied. This document provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and biological activities.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol .[1] Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 21816-42-2 | [1][2] |

| Molecular Formula | C₇H₈N₂O₃ | [1][2] |

| Molecular Weight | 168.15 g/mol | [1] |

| IUPAC Name | 2,5-dimethyl-4-nitro-1-oxidopyridin-1-ium | |

| SMILES | CC1=CC(=C(C=[N+]1[O-])C)--INVALID-LINK--[O-] | [2] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established methods for the synthesis of its isomers and other nitropyridine N-oxides, a viable synthetic route is the nitration of 2,5-dimethylpyridine 1-oxide (2,5-lutidine 1-oxide).

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is adapted from the synthesis of 3-methyl-4-nitropyridine-1-oxide and 4-nitropyridine-N-oxide.

Materials:

-

2,5-Dimethylpyridine 1-oxide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Acetone

Procedure:

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add fuming nitric acid to cold (0–5 °C) concentrated sulfuric acid with stirring.

-

Reaction: To a solution of 2,5-dimethylpyridine 1-oxide in cold concentrated sulfuric acid, slowly add the pre-cooled nitrating mixture while maintaining the temperature below 10 °C.

-

Heating: After the addition is complete, attach a condenser and gradually heat the reaction mixture in an oil bath to 95–105 °C. The heating should be carefully controlled, as the reaction can become vigorous. Maintain this temperature for 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 8. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

-

Extraction: The aqueous filtrate can be further extracted with chloroform or dichloromethane to recover any dissolved product.

-

Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from acetone.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity

The most significant biological activity reported for this compound is its mutagenicity.

Mutagenicity

A 1979 study by Takahashi et al. investigated the carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide and its alkyl derivatives.[1][3] The study reported that the mutagenicity of the 2,5-dimethyl derivative was among the most potent of the compounds tested on Salmonella typhimurium and Escherichia coli strains.[1]

Experimental Protocol: Ames Test for Mutagenicity

The mutagenicity of this compound was likely determined using the Ames test, a widely used method for assessing the mutagenic potential of chemical compounds.[4][5][6][7]

Principle:

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[5][7] The test measures the rate of reverse mutations (reversions) from histidine auxotrophy to prototrophy (the ability to synthesize histidine) in the presence of a test compound.[7] An increased number of revertant colonies compared to a negative control indicates that the compound is mutagenic.[6]

Materials:

-

Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

S9 mix (a rat liver extract) for metabolic activation.

-

Minimal glucose agar plates.

-

Top agar containing a trace amount of histidine.

Procedure:

-

Preparation: Prepare different concentrations of the test compound.

-

Exposure: In separate tubes, mix the bacterial culture, the test compound solution, and either the S9 mix (for metabolic activation) or a buffer (without S9).

-

Plating: After a short pre-incubation, add molten top agar to each tube, mix, and pour the contents onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37 °C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Analysis: Compare the number of revertant colonies on the test plates to the number on the negative (solvent) control plates. A significant, dose-dependent increase in the number of revertant colonies suggests a mutagenic effect.

Logical Workflow for the Ames Test:

Caption: Generalized workflow for determining mutagenicity using the Ames test.

Signaling Pathways and Mechanism of Action

There is currently no available information in the scientific literature regarding the specific signaling pathways affected by this compound or its detailed mechanism of action beyond its demonstrated mutagenicity. Further research is required to elucidate these aspects. The mutagenic activity of related nitroaromatic compounds often involves metabolic reduction of the nitro group to reactive intermediates that can form adducts with DNA.

Conclusion

References

- 1. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives. | Semantic Scholar [semanticscholar.org]

- 4. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nelsonlabs.com [nelsonlabs.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide on the Discovery and History of 2,5-Dimethyl-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. While the specific historical discovery of this particular isomer is not extensively documented in readily available literature, its synthesis and properties can be understood within the broader context of the development of nitropyridine N-oxides. This document details the probable synthetic routes, based on established methods for analogous compounds, and presents key chemical and physical data. The guide also explores the potential biological significance of nitropyridine N-oxides, offering insights for researchers in drug development.

Introduction

Pyridine N-oxides represent a class of heterocyclic compounds that have garnered significant attention due to their unique electronic properties and versatile reactivity. The introduction of an N-oxide functional group to the pyridine ring activates it towards both electrophilic and nucleophilic substitution, opening avenues for the synthesis of a wide array of substituted pyridines that are otherwise difficult to obtain. The further addition of a nitro group, particularly at the 4-position, creates a highly reactive scaffold with potential applications in various fields, including pharmaceuticals and agrochemicals.

This compound, also known as 4-nitro-2,5-lutidine N-oxide, is a specific isomer within this class. While a seminal publication detailing its initial discovery and characterization has not been prominently identified, its existence and synthesis are a logical extension of the well-established chemistry of pyridine N-oxides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value |

| CAS Number | 21816-42-2 |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Likely a crystalline solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Expected to be soluble in organic solvents |

Historical Synthesis Strategies

The synthesis of this compound would historically follow a two-step process, a common strategy for the preparation of nitropyridine N-oxides.[1] This involves the N-oxidation of the parent pyridine followed by nitration.

Step 1: N-Oxidation of 2,5-Dimethylpyridine

The initial step is the oxidation of 2,5-dimethylpyridine (2,5-lutidine) to its corresponding N-oxide. This is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst.[1]

Experimental Protocol: N-Oxidation of 2,5-Dimethylpyridine (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylpyridine in a suitable solvent like dichloromethane or acetic acid.

-

Oxidant Addition: Cool the solution in an ice bath. Slowly add the oxidizing agent (e.g., m-CPBA or a mixture of hydrogen peroxide and acetic acid) portion-wise, maintaining the temperature below a specified limit to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature or heat to a specific temperature (e.g., 70-80 °C) and stir for a designated period (typically several hours to overnight).

-

Work-up: Upon completion of the reaction (monitored by TLC), the work-up procedure depends on the oxidant used. For m-CPBA, this may involve washing with a basic solution (e.g., sodium bicarbonate) to remove the resulting carboxylic acid. For hydrogen peroxide/acetic acid, neutralization and extraction are typically performed.

-

Isolation: The product, 2,5-dimethylpyridine 1-oxide, is then isolated by extraction with an organic solvent, followed by drying and removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Nitration of 2,5-Dimethylpyridine 1-oxide

The second step involves the electrophilic nitration of the synthesized 2,5-dimethylpyridine 1-oxide. The N-oxide group activates the pyridine ring, directing the nitration predominantly to the 4-position. A mixture of concentrated nitric acid and sulfuric acid is the most common nitrating agent.[1][2]

Experimental Protocol: Nitration of 2,5-Dimethylpyridine 1-oxide (General Procedure)

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2,5-dimethylpyridine 1-oxide.

-

Nitrating Agent: In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Nitration Reaction: Slowly add the nitrating mixture to the stirred 2,5-dimethylpyridine 1-oxide, maintaining a low temperature (e.g., 0-10 °C). After the addition, the reaction mixture is typically heated to a higher temperature (e.g., 90-100 °C) for a specific duration to drive the reaction to completion.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the pH is neutral or slightly basic. This will precipitate the crude product.

-

Isolation and Purification: Collect the solid product by filtration and wash it with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final product.

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity of this compound are scarce, the broader class of nitropyridine N-oxides has been investigated for various biological effects. Notably, some nitropyridine N-oxides have been identified as potential inhibitors of enzymes and have shown antimicrobial properties.

The nitro group and the N-oxide moiety are both redox-active functionalities, suggesting that these compounds could participate in biological redox cycling, potentially leading to the generation of reactive oxygen species (ROS) or reactive nitrogen species (RNS). This could be a mechanism for antimicrobial or cytotoxic effects.

One of the key signaling molecules that could be influenced by such compounds is Nitric Oxide (NO) . NO is a crucial signaling molecule in various physiological and pathological processes.[3] Compounds that can modulate NO signaling are of significant interest in drug development. While not a direct NO donor, the nitro group in this compound could potentially be reduced in a biological system to release NO or other nitrogen oxides, thereby influencing NO-dependent signaling pathways.

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for Synthesis

The overall workflow for the synthesis of this compound, based on historical methods, is depicted in the following diagram.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This compound is a heterocyclic compound whose synthesis and properties are well-grounded in the established chemistry of pyridine N-oxides. While its specific discovery is not prominently documented, this guide provides a detailed framework for its preparation based on historical and analogous synthetic methods. The potential for this class of compounds to interact with biological systems, particularly through redox-mediated pathways and modulation of nitric oxide signaling, makes them intriguing targets for further investigation in drug discovery and development. The experimental protocols and workflows presented herein offer a solid foundation for researchers and scientists to synthesize and explore the potential of this compound and related compounds.

References

A Technical Guide to the Potential Research Applications of 2,5-Dimethyl-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethyl-4-nitropyridine 1-oxide is a heterocyclic compound belonging to the pyridine N-oxide class. While specific research on this particular molecule is limited, its structural motifs—a pyridine N-oxide core, a nitro group at the 4-position, and two methyl substituents—suggest a rich potential for diverse research applications. This guide synthesizes information from related compounds to propose and detail potential avenues of investigation, primarily in medicinal chemistry as a hypoxia-activated prodrug and in microbiology as a quorum sensing inhibitor. Detailed experimental protocols and structured data from analogous compounds are provided to serve as a foundational resource for researchers seeking to explore the capabilities of this molecule.

Introduction

Pyridine N-oxides are a fascinating class of compounds characterized by a highly polar N⁺-O⁻ bond, which significantly alters the chemical and physical properties of the parent pyridine ring.[1] This modification enhances water solubility, modulates membrane permeability, and makes the ring more susceptible to both nucleophilic and electrophilic attack.[1][2] The introduction of a nitro group, particularly at the 4-position, creates an electron-deficient system that is amenable to bioreduction. This property is the cornerstone of hypoxia-activated prodrugs (HAPs), which are designed to selectively target the low-oxygen environments characteristic of solid tumors.[3][4][5]

This compound (C₇H₈N₂O₃, MW: 168.15 g/mol ) integrates these features.[6][7] The pyridine N-oxide core provides the foundational chemical scaffold, the 4-nitro group serves as a bioreductive trigger, and the 2,5-dimethyl groups can influence solubility, steric interactions, and metabolic stability. This combination of functional groups makes it a compelling candidate for investigation in several cutting-edge areas of research.

Synthesis and Characterization

Proposed Synthesis Pathway

A logical synthesis would start with 2,5-dimethylpyridine (2,5-lutidine), followed by N-oxidation and subsequent nitration.

dot graph Synthesis_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];

// Nodes Start [label="2,5-Dimethylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="2,5-Dimethylpyridine 1-oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Intermediate [label=" N-Oxidation \n (e.g., m-CPBA or H₂O₂) ", fontname="Arial", fontsize=9, color="#4285F4"]; Intermediate -> Product [label=" Nitration \n (HNO₃/H₂SO₄) ", fontname="Arial", fontsize=9, color="#EA4335"]; } dot Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: N-Oxidation of 2,5-Dimethylpyridine

-

Dissolve 2,5-dimethylpyridine in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

-

Upon completion, quench the reaction and purify the resulting 2,5-dimethylpyridine 1-oxide, typically by column chromatography.

Step 2: Nitration of 2,5-Dimethylpyridine 1-oxide

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

-

Slowly add the 2,5-dimethylpyridine 1-oxide from Step 1 to the cooled nitrating mixture.

-

Heat the reaction mixture cautiously to a temperature between 90-120°C for several hours, as described for similar compounds.[8][9][10]

-

Monitor the reaction progress by HPLC or TLC.

-

After completion, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate or ammonia).[8][10]

-

Extract the product with an organic solvent (e.g., methylene chloride) and purify by recrystallization or chromatography to yield this compound.

Potential Research Application 1: Hypoxia-Activated Anticancer Agent

The most promising application for this compound is as a hypoxia-activated prodrug (HAP). The 4-nitropyridine N-oxide moiety is a well-established pharmacophore for bioreductive activation in the hypoxic microenvironment of solid tumors.[3][4]

Mechanism of Action

Under low-oxygen conditions, intracellular reductases (e.g., cytochrome P450) can reduce the nitro group via a one-electron transfer, forming a radical anion.[5] In normoxic (normal oxygen) tissues, this radical is rapidly re-oxidized back to the parent compound in a futile cycle. However, in hypoxic tumor cells, the radical anion can undergo further reduction to form cytotoxic species, such as nitroso and hydroxylamine derivatives, which can induce DNA damage and cell death.[3][11]

// Nodes Prodrug [label="2,5-Dimethyl-4-nitropyridine\n1-oxide (Non-toxic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Radical [label="Radical Anion", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxin [label="Reduced Cytotoxic Species\n(e.g., Hydroxylamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Damage [label="DNA Damage &\nCell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout Normoxia_label [label="Normoxia (>2% O₂)", shape=plaintext, fontcolor="#4285F4"]; Hypoxia_label [label="Hypoxia (<2% O₂)", shape=plaintext, fontcolor="#EA4335"];

// Edges Prodrug -> Radical [label=" One-electron\n Reduction\n (Reductases) ", color="#4285F4"]; Radical -> Prodrug [label=" Re-oxidation\n (O₂) ", color="#34A853", dir=back]; Radical -> Cytotoxin [label=" Further Reduction ", color="#EA4335"]; Cytotoxin -> Damage [color="#EA4335"]; } dot Caption: Bioreductive activation pathway of a nitro-aromatic HAP.

Data from Analogous Compounds

Quantitative data from related nitropyridine and nitroaromatic compounds demonstrate the potential for hypoxia-selective cytotoxicity. The Hypoxia Cytotoxicity Ratio (HCR) is a key metric, representing the ratio of IC₅₀ in normoxia to IC₅₀ in hypoxia.

| Compound Class | Example Compound | Cancer Cell Line | HCR (IC₅₀ Anoxia / IC₅₀ Oxia) | Reference |

| Benzotriazine N-oxide | Tirapazamine (TPZ) | Various | 20 - 200 | [3] |

| Benzotriazine N-oxide | SN30000 | Various | ~1000 | [4] |

| Nitroaromatic | PR-104 | HCT116 | ~100 | [4] |

| Nitropyridine | Complex 57 (Pt(IV)) | Bladder Cancer | Moderate Selectivity | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Culture: Culture a relevant cancer cell line (e.g., HT-29 colon cancer, A549 lung cancer) in appropriate media.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions.

-

Normoxic Conditions: Plate cells in a 96-well plate and incubate for 24 hours. Treat with various concentrations of the compound and incubate for another 48-72 hours in a standard incubator (21% O₂).

-

Hypoxic Conditions: Plate cells in a parallel 96-well plate. After 24 hours, place the plate in a hypoxic chamber (<1% O₂) for 4-6 hours to allow for acclimatization. Then, add the compound dilutions and incubate for 48-72 hours under hypoxic conditions.

-

Viability Assay: Assess cell viability in both plates using a standard method like the MTT or PrestoBlue™ assay.

-

Data Analysis: Calculate the IC₅₀ values (concentration inhibiting 50% of cell growth) for both normoxic and hypoxic conditions. Determine the Hypoxia Cytotoxicity Ratio (HCR = IC₅₀ normoxia / IC₅₀ hypoxia).

Potential Research Application 2: Antimicrobial Agent

Certain nitropyridine derivatives have shown antimicrobial properties.[13] Specifically, 4-nitropyridine N-oxide has been identified as a quorum sensing (QS) inhibitor in Pseudomonas aeruginosa.[1][14] Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors like biofilm formation and virulence factor expression.

Proposed Mechanism: Quorum Sensing Inhibition

The compound could potentially act as an antagonist to key QS receptors, such as LasR in P. aeruginosa. By binding to the receptor, it may prevent the natural autoinducer molecules from activating the QS cascade, thereby attenuating bacterial pathogenicity without directly killing the bacteria, which may reduce the pressure for developing resistance.[1]